molecular formula C20H25N3O2 B12733113 alpha-Acetyl-6-methylergoline-8-beta-propionamide CAS No. 74627-55-7

alpha-Acetyl-6-methylergoline-8-beta-propionamide

Cat. No.: B12733113
CAS No.: 74627-55-7
M. Wt: 339.4 g/mol
InChI Key: WVJHKGCJXDOJFA-ISRZOOFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Acetyl-6-methylergoline-8-beta-propionamide is a complex organic compound characterized by its intricate molecular structure. It contains a variety of functional groups, including aromatic rings, ketones, and amides . This compound is part of the ergoline family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of alpha-Acetyl-6-methylergoline-8-beta-propionamide involves multiple steps, typically starting from simpler ergoline derivatives. The synthetic routes often include:

    Acetylation: Introduction of an acetyl group to the ergoline backbone.

    Methylation: Addition of a methyl group at the 6th position.

    Amidation: Formation of the propionamide group at the 8-beta position.

These reactions require specific conditions, such as the presence of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained .

Chemical Reactions Analysis

Alpha-Acetyl-6-methylergoline-8-beta-propionamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or carboxylic acids, depending on the reagents used.

    Reduction: Reduction reactions can convert ketones to alcohols or amides to amines.

    Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-Acetyl-6-methylergoline-8-beta-propionamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex ergoline derivatives.

    Biology: This compound is studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of alpha-Acetyl-6-methylergoline-8-beta-propionamide involves its interaction with specific molecular targets, such as receptors in the nervous system. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter release and receptor binding .

Comparison with Similar Compounds

Alpha-Acetyl-6-methylergoline-8-beta-propionamide can be compared with other ergoline derivatives, such as:

    Lysergic acid diethylamide (LSD): Known for its psychoactive properties.

    Ergotamine: Used in the treatment of migraines.

    Bromocriptine: Used to treat Parkinson’s disease and other conditions.

What sets this compound apart is its unique combination of functional groups and its specific biological activities .

Properties

CAS No.

74627-55-7

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-[[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-3-oxobutanamide

InChI

InChI=1S/C20H25N3O2/c1-11(24)15(20(21)25)6-12-7-16-14-4-3-5-17-19(14)13(9-22-17)8-18(16)23(2)10-12/h3-5,9,12,15-16,18,22H,6-8,10H2,1-2H3,(H2,21,25)/t12-,15?,16?,18-/m1/s1

InChI Key

WVJHKGCJXDOJFA-ISRZOOFPSA-N

Isomeric SMILES

CC(=O)C(C[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C)C(=O)N

Canonical SMILES

CC(=O)C(CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.